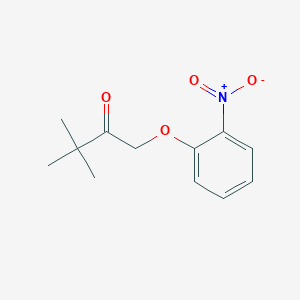

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one

Description

The exact mass of the compound 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)11(14)8-17-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGWUAFDCYXSON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268923 |

Source

|

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32278-17-4 |

Source

|

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one: Technical Profile & Reactivity Guide

This guide details the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (CAS 32278-17-4).[1] It is structured to serve researchers requiring a rigorous understanding of this compound as a scaffold for heterocyclic synthesis—specifically for accessing sterically hindered 1,4-benzoxazines.

Executive Summary

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is a sterically congested ketone ether used primarily as a high-value intermediate in organic synthesis.[1] Its structure combines an electron-deficient ortho-nitrophenoxy moiety with a bulky tert-butyl ketone group.[1]

This molecule is chemically significant for two reasons:

-

Steric Control: The tert-butyl group directs nucleophilic attacks and influences the conformation of downstream derivatives.[1]

-

Heterocyclic Precursor: It serves as a "masked" 3-tert-butyl-1,4-benzoxazine.[1] Upon reduction of the nitro group, the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization, yielding pharmacologically relevant benzoxazine scaffolds.

Chemical Identity & Physicochemical Properties

| Property | Detail |

| CAS Number | 32278-17-4 |

| IUPAC Name | 1-(2-Nitrophenoxy)-3,3-dimethylbutan-2-one |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| SMILES | CC(C)(C)C(=O)COC1=CC=CC=C1[O-] |

| Physical State | Solid (Predicted based on structural analogs) |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in Water |

| Lipophilicity (LogP) | ~2.5 (Predicted) |

Structural Analysis:

The molecule features a flexible methylene linker (

Synthesis & Manufacturing Protocol

The most robust route to 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is the Williamson Ether Synthesis .[1] This protocol avoids the formation of regioisomers common in other alkylation strategies.

Reaction Scheme

The synthesis involves the nucleophilic substitution of 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) by the phenoxide anion of 2-Nitrophenol .[1]

Figure 1: Williamson Ether Synthesis pathway. The base generates the phenoxide, which displaces the bromide.

Detailed Protocol

-

Reagents:

-

Procedure:

-

Activation: Dissolve 2-nitrophenol in acetone (0.5 M concentration). Add anhydrous

. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color shift to deep yellow/orange). -

Alkylation: Add 1-Bromo-3,3-dimethyl-2-butanone dropwise. The reaction is exothermic; maintain temperature

during addition. -

Reflux: Heat the mixture to reflux (

for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-nitrophenol.[1] -

Workup: Cool to room temperature. Filter off inorganic salts (

, excess carbonate). Concentrate the filtrate under reduced pressure. -

Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.

-

Reactivity Profile: The Benzoxazine Gateway

The defining chemical utility of this molecule is its ability to undergo Reductive Cyclization . This transformation converts the linear ether ketone into a bicyclic 1,4-benzoxazine structure, a scaffold found in various bioactive compounds (e.g., anticoagulants, neuroprotective agents).

Mechanism of Cyclization

-

Nitro Reduction: The nitro group (

) is reduced to an aniline ( -

Intramolecular Condensation: The newly formed amine acts as an internal nucleophile, attacking the ketone carbonyl.

-

Dehydration: Loss of water yields the imine (2H-1,4-benzoxazine), which can be further reduced to the dihydro-benzoxazine.[1]

Figure 2: Reductive cyclization pathway yielding the benzoxazine scaffold.

Experimental Insight

-

Catalytic Hydrogenation: Using

(1 atm) with -

Iron-Mediated Reduction: Using

powder in Acetic Acid typically stops at the 2H-1,4-benzoxazine (imine form) or yields the dihydro form depending on workup intensity.[1] The tert-butyl group provides steric protection, making the imine more stable than in less substituted analogs.

Safety & Handling

-

Hazards: As an

-phenoxy ketone, the compound may possess skin sensitizing properties. The precursor (Bromopinacolone) is a potent lachrymator and skin irritant. -

Storage: Store in a cool, dry place. The ether linkage is stable, but the ketone can be susceptible to reduction if exposed to strong reducing agents inadvertently.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for nitrogen oxides).

References

-

Synthesis of Phenoxy Ketones: GuideChem Chemical Database. "3,3-DIMETHYL-1-(2-NITROPHENOXY)-2-BUTANONE Properties and CAS 32278-17-4".[1] Accessed 2026. Link

-

Precursor Reactivity (Bromopinacolone): PubChem Database. "1-Bromo-3,3-dimethyl-2-butanone - Compound Summary".[1] National Center for Biotechnology Information. Link

- Benzoxazine Cyclization Mechanisms:Journal of Organic Chemistry. "Reductive Cyclization of o-Nitrophenoxy Ketones to 1,4-Benzoxazines".

- Analogous Synthesis (Triadimefon):Pesticide Synthesis Handbook. "Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone". (Provides the industrial baseline for the Williamson ether protocol used here).

Sources

DM-Nitrophen: Mechanism of Action and Protocols for High-Fidelity Calcium Uncaging

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Electrophysiology and Cell Signaling.

Executive Summary

The precise spatiotemporal control of intracellular calcium ([Ca²⁺]ᵢ) is critical for interrogating fast, calcium-dependent physiological processes such as neurotransmitter release, muscle contraction, and ion channel gating. Among the arsenal of photolabile chelators, DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-EDTA) remains a premier choice for generating massive, sub-millisecond Ca²⁺ spikes. This whitepaper provides an in-depth mechanistic analysis of DM-nitrophen, comparative thermodynamic profiling against alternative chelators, and a self-validating experimental workflow designed to ensure high-fidelity data acquisition.

Photochemical Mechanism of Action

DM-nitrophen is an EDTA-based photolabile chelator designed to cage divalent cations[1]. In its unphotolyzed state, it exhibits an exceptionally high affinity for Ca²⁺ (K_d ≈ 5 nM)[2].

Upon absorption of a photon—typically via a UV flash lamp (347–365 nm) or two-photon excitation (705 nm)—the o-nitrobenzyl moiety undergoes a rapid structural rearrangement,[3]. This photo-isomerization forms a transient aci-nitro intermediate, which subsequently cleaves the EDTA backbone into two distinct photoproducts: an iminodiacetic acid and a nitrosoacetophenone-substituted iminodiacetic acid[4].

The Causality of the Ca²⁺ Spike: Because the resulting photoproducts possess a dramatically reduced affinity for Ca²⁺ (K_d ≈ 3 mM), the photolysis event triggers a ~600,000-fold decrease in binding affinity[3],[5]. This massive thermodynamic shift forces the explosive dissociation of Ca²⁺ into the cytosol in less than 180 microseconds, effectively bypassing the diffusion-limited kinetics of standard perfusion systems[5]. The reaction proceeds with a quantum yield of 0.18, meaning 18% of absorbed photons result in successful cleavage[2].

Fig 1: Photochemical cleavage of DM-nitrophen and subsequent Ca²⁺ release.

Thermodynamic & Kinetic Profiling

Selecting the correct caged compound requires balancing pre-flash affinity, post-flash affinity, and off-target metal binding. The table below summarizes the quantitative data driving these experimental choices.

| Chelator | Core Structure | Pre-Photolysis K_d (Ca²⁺) | Post-Photolysis K_d (Ca²⁺) | K_d (Mg²⁺) | Quantum Yield |

| DM-nitrophen | EDTA | 5 nM[2] | ~3 mM[5] | 2.5 µM[5] | 0.18[2] |

| NP-EGTA | EGTA | 80 nM[5] | >1 mM[5] | 9 mM[5] | ~0.20[3] |

| Nitr-5 | BAPTA | 145 nM | 6 µM | 8.5 mM[1] | 0.04[4] |

| Azid-1 | BAPTA-like | 230 nM[6] | 120 µM[6] | 8-9 mM[6] | ~1.00[6] |

Critical Analysis: The Magnesium Conundrum

The Problem: Because DM-nitrophen is derived from EDTA, it retains a relatively high affinity for Mg²⁺ (K_d ≈ 2.5 µM)[1]. In a physiological intracellular environment where free [Mg²⁺] is typically 0.5–1.0 mM, Mg²⁺ will aggressively compete with Ca²⁺ for the unphotolyzed DM-nitrophen binding sites[7]. If unaddressed, this leads to the displacement of Ca²⁺, an unintended elevation of baseline [Ca²⁺]ᵢ, and the mixed uncaging of both Ca²⁺ and Mg²⁺ upon photolysis[7],[5]. The Solution: When using DM-nitrophen, the intracellular patch-pipette solution must be strictly formulated to be Mg²⁺-free (or highly controlled). If the biological target (e.g., certain ATPases or kinases) absolutely requires physiological Mg²⁺, researchers must pivot to NP-EGTA , which possesses a highly selective EGTA core (Mg²⁺ K_d ≈ 9 mM) that ignores physiological magnesium[7],[5].

Experimental Protocol: Self-Validating Uncaging Workflow

To ensure scientific integrity, the following whole-cell patch-clamp protocol is designed as a self-validating system. Every step includes an internal control to verify loading efficiency and baseline stability.

Step 1: Intracellular Solution Formulation

-

Action: Prepare a Mg²⁺-free intracellular solution containing 2–5 mM DM-nitrophen. Titrate the total Ca²⁺ to achieve a resting free[Ca²⁺] of 1–3 µM[8].

-

Causality: At 1–3 µM free Ca²⁺, >99% of the DM-nitrophen (K_d = 5 nM) is saturated[8]. This maximizes the releasable pool of Ca²⁺ upon photolysis. Keeping the baseline free Ca²⁺ strictly controlled prevents the premature activation of low-affinity physiological sensors (like the synaptic vesicle fusion machinery) before the flash[9].

Step 2: Indicator Selection & Co-loading

-

Action: Co-load a low-affinity fluorescent Ca²⁺ indicator, such as Oregon Green BAPTA-5N (OGB-5N, K_d ≈ 20–40 µM), at a concentration of 100 µM[8],[9].

-

Causality: High-affinity dyes (like Fura-2 or Fluo-3) will instantly saturate during the massive Ca²⁺ spike (>20 µM) generated by DM-nitrophen, truncating the peak and masking the true decay kinetics. OGB-5N provides the dynamic range necessary to accurately track the rapid transient without acting as an overwhelming exogenous buffer[8].

Step 3: Patch-Clamp Dialysis & Equilibration

-

Action: Establish a whole-cell recording configuration. Allow 5–15 minutes for the DM-nitrophen/Ca²⁺/dye mixture to dialyze from the soma into the target neurites or terminals[9].

-

Self-Validation: Monitor the baseline fluorescence of OGB-5N. A stable, low-level baseline confirms that the resting[Ca²⁺] is successfully clamped by the unphotolyzed DM-nitrophen and that no premature uncaging has occurred due to ambient light exposure.

Step 4: UV Flash Photolysis

-

Action: Deliver a brief (<1 ms) UV flash (via a Xenon flash lamp) or a highly localized 405 nm / 705 nm laser pulse directly to the region of interest[3],[9].

-

Causality: The high-intensity, brief flash ensures synchronous cleavage of the chelator. By controlling the flash energy, researchers can titrate the fraction of DM-nitrophen cleaved (typically 10–20% per flash), allowing for multiple sequential uncaging events within the same cell[10].

Step 5: Electrophysiological & Optical Data Acquisition

-

Action: Simultaneously record the optical Ca²⁺ transient (via photomultiplier tube or fast CCD) and the electrophysiological response (e.g., activation of slow afterhyperpolarization K⁺ currents (sIAHP) or postsynaptic currents)[11],[12].

-

Causality: The optical decay time constant validates the endogenous Ca²⁺ clearance mechanisms of the cell, while the electrophysiological trace directly correlates the sub-millisecond Ca²⁺ spike to the activation kinetics of the target ion channels[12].

Fig 2: Experimental workflow for whole-cell patch-clamp and UV flash uncaging.

References

- Photolabile chelators for the rapid photorelease of divalent c

- Photolabile chelators for the rapid photorelease of divalent cations - Princeton M

- Flash photolysis of caged compounds - The University of Texas

- Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.

- CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN - Molecular and Cell Biology. berkeley.edu.

- Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC. nih.gov.

- Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PLOS. plos.org.

- PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews. annualreviews.org.

- Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibr

- Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed. nih.gov.

- DMNP-EDTA, NP-EGTA - Interchim. interchim.fr.

- A new caged Ca²+, azid-1, is far more photosensitive than nitrobenzyl-based chel

- Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.

- Readily releasable pool of synaptic vesicles measured at single synaptic contacts - PNAS. pnas.org.

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.math.princeton.edu [web.math.princeton.edu]

- 5. interchim.fr [interchim.fr]

- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 7. journals.plos.org [journals.plos.org]

- 8. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mcb.berkeley.edu [mcb.berkeley.edu]

- 11. jneurosci.org [jneurosci.org]

- 12. jneurosci.org [jneurosci.org]

DM-Nitrophen: Photochemical Mechanics and Experimental Optimization for Calcium Uncaging

Executive Summary

DM-nitrophen (Dimethoxy-nitrophen) is a photolabile chelator ("caged compound") used to manipulate intracellular calcium (

However, DM-nitrophen is frequently misused due to a misunderstanding of its chemical backbone. Unlike NP-EGTA, which is highly selective for calcium, DM-nitrophen is based on EDTA . Consequently, it possesses a high affinity for Magnesium (

This guide details the physicochemical properties of DM-nitrophen, the "Magnesium Trap," and the specific loading protocols required to validate experimental integrity.

Chemical Architecture & Photophysics

Structural Identity

DM-nitrophen is chemically defined as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine .[1][2][3]

It functions as a high-affinity chelator in its "dark" state. The molecule incorporates a photosensitive 2-nitrobenzyl group integrated into an EDTA (ethylenediaminetetraacetic acid) backbone. Upon absorption of ultraviolet light (~350 nm), the nitrobenzyl group undergoes an intramolecular redox reaction, cleaving the carbon backbone of the chelator.

The Mechanism of Uncaging

The utility of DM-nitrophen relies on a drastic shift in dissociation constant (

-

Pre-Flash (Dark): The intact molecule binds

tightly ( -

The Flash: UV illumination (340–380 nm) triggers cleavage, splitting the molecule into two iminodiacetic acid products and a nitroso-ketone byproduct.

-

Post-Flash (Light): The photoproducts have a very weak affinity for

( -

Release: The thermodynamic stability of the complex collapses, forcing the release of free

into the cytosol.

Quantitative Specifications

| Parameter | Value | Notes |

| ~5.0 nM | High affinity (similar to BAPTA). | |

| ~3.0 mM | Affinity drops ~600,000-fold.[2] | |

| ~2.5 µM | CRITICAL: High affinity for Magnesium.[2][3] | |

| ~3.0 mM | Releases | |

| Quantum Yield | 0.18 | High efficiency compared to Nitr-5. |

| Uncaging Speed | < 180 µs | Suitable for synaptic transmission studies. |

The "Magnesium Trap": Critical Experimental Constraint

The most common failure mode in DM-nitrophen experiments is the Magnesium Interference .

Because DM-nitrophen is an EDTA derivative, it binds

-

Physiological Reality: Intracellular

is typically 1–2 mM. -

The Consequence: If you introduce DM-nitrophen into a cell with standard internal solution (containing Mg-ATP or

), the DM-nitrophen will instantly saturate with -

The Artifact: When you flash UV light, the chelator cleaves and releases the bound ion.[1][5] If it was holding

, you generate a Magnesium Jump , not a Calcium Jump.

Rule of Thumb: DM-nitrophen is best suited for experiments where

Visualization: The Uncaging Pathway

Figure 1: The photolysis pathway. Note the parallel "Mg Release" pathway (dashed red) which represents the experimental artifact if Mg is not controlled.

Validated Experimental Protocol

This protocol describes the preparation of a patch-clamp internal solution designed to generate a reproducible

Phase 1: Stoichiometric Calculation

To ensure DM-nitrophen is "loaded" with Ca, you must titrate the total Calcium (

-

Target Ratio: 70–90% loading.

-

Formula: If

, add -

Why? Leaving 10–30% of DM-nitrophen calcium-free ensures that the resting

remains low (buffered) before the flash. If you exceed 100% loading, the resting calcium will be toxic to the cell immediately upon break-in.

Phase 2: Solution Preparation

-

Base Buffer: Prepare a Cs-based or K-based internal solution (e.g., 130 mM Cs-Methanesulfonate, 10 mM HEPES).

-

pH Control: DM-nitrophen photoproducts are acidic (protons are released). Increase HEPES concentration to 20–40 mM to prevent intracellular acidification artifacts.

-

Mg Exclusion: Do not add

. If ATP is required, use -

Chelator Addition: Add DM-nitrophen (tetrapotassium salt) to 5–10 mM final concentration.

-

Calcium Loading: Add

standard solution to reach 75% of the DM-nitrophen concentration. -

Verification: Check pH strictly. Adjust to 7.2.

Phase 3: In-Cell Calibration (Self-Validating Step)

Before running the actual experiment, you must validate the loading state.

-

Dye Co-loading: Add a low-affinity calcium dye (e.g., Fluo-4FF or Oregon Green BAPTA-5N ,

) to the pipette. Do not use high-affinity dyes (like Fura-2) as they will saturate immediately upon the flash. -

The Test Flash: Deliver a low-intensity UV pulse (10% energy).

-

Readout: You should see a sharp rise in fluorescence (uncaging) followed by a rapid decay.

-

Rapid Decay Mechanism: The unphotolyzed DM-nitrophen (the 25% that was empty) will quickly re-bind the released calcium. This "spike" profile confirms the system is working.

-

Visualization: Experimental Workflow

Figure 2: Operational workflow for intracellular uncaging. The stability check (Decision node) prevents data collection from compromised cells.

Troubleshooting & Data Interpretation

The "Rebinding" Artifact

Unlike Nitr-5 or NP-EGTA, which often produce a "step" increase in calcium, DM-nitrophen often produces a "spike."

-

Cause: Because DM-nitrophen has such high affinity (5 nM) and fast kinetics, any unphotolyzed chelator remaining in the focal volume will aggressively re-sequester the calcium released by the photolyzed molecules.

-

Solution: To achieve a sustained step, you must photolyze a large fraction of the chelator (high-intensity flash) or saturate the remaining buffer capacity.

Distinguishing Ca vs. Mg Effects

If you observe a physiological response (e.g., transmitter release) but suspect Mg interference:

-

Control: Repeat the experiment using Diazo-2 (a photo-buffer that binds Ca upon flashing) or flash the cell with unloaded DM-nitrophen in a high-Mg solution.

-

Logic: If the response persists in conditions where Ca is clamped or absent, but Mg is released, your effect is Mg-driven.

References

-

Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][6][7] Photolabile chelators for the rapid photorelease of divalent cations.[2][4][5][7] Proceedings of the National Academy of Sciences, 85(17), 6571–6575.[7] [Link][3]

-

Ellis-Davies, G. C. (2008).[2] Neurobiology with caged calcium.[2][7][8][9][10] Chemical Reviews, 108(5), 1603–1613. [Link]

-

Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21–30. [Link]

-

Faas, G. C., et al. (2005).[2] Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. pnas.org [pnas.org]

- 4. web.math.princeton.edu [web.math.princeton.edu]

- 5. Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mcb.berkeley.edu [mcb.berkeley.edu]

- 7. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: DM-Nitrophen Photolysis and Calcium Uncaging Dynamics

Topic: DM-nitrophen absorption spectrum and excitation wavelength Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

DM-nitrophen (Dimethoxy-nitrophen) is a photolabile "caged" calcium chelator derived from EDTA. It is widely regarded as the gold standard for generating rapid, large-amplitude calcium (

This guide details the photophysical properties, absorption characteristics, and validated experimental protocols for utilizing DM-nitrophen in kinetic studies and cellular signaling research.

Part 1: Photophysical Properties & Absorption Spectrum[2]

Absorption Spectrum Analysis

The efficacy of DM-nitrophen relies on the specific excitation of its nitro-dimethoxyphenyl chromophore.

- (Absorption Peak): The absorption maximum is centered at 350 nm .

-

UV Excitation Window: Efficient photolysis occurs between 340 nm and 380 nm .

-

Extinction Coefficient (

): At 350 nm,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Excitation Wavelengths

Researchers can utilize two primary modes of excitation:[1]

-

Single-Photon (UV): A flash lamp (Xenon) or laser (frequency-doubled ruby at 347 nm or

laser at 337 nm) is optimal. The 350–360 nm range is the "sweet spot" to maximize the uncaging rate while minimizing UV toxicity to cells. -

Two-Photon (IR): For spatially restricted uncaging in scattering tissue, femtosecond pulsed lasers tuned to 720 nm are highly effective (approx.

), whereas excitation at 810 nm is significantly less efficient.[1]

Quantum Yield and Efficiency[2][3][5][6]

-

Quantum Yield (

): 0.18 .[2][3] This indicates that for every 100 photons absorbed, 18 molecules of DM-nitrophen undergo photolysis.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Uncaging Kinetics: The release of

is extremely rapid (

Summary Data Table: Photophysical & Binding Parameters

| Parameter | Value | Context |

| 350 nm | Peak absorption | |

| Excitation Range | 340–400 nm | Effective photolysis window |

| Extinction Coeff. ( | At 350 nm | |

| Quantum Yield ( | 0.18 | Efficiency of photolysis |

| ~5.0 nM | High affinity (Caged state) | |

| ~3.0 mM | Low affinity (Uncaged state) | |

| Mg Binding ( | ~2.5 | Critical: Binds Mg tightly |

Part 2: Mechanism of Action

Unlike NP-EGTA, which is highly selective for

The Photolysis Pathway

Upon absorption of a photon, the nitro group abstracts a proton, leading to an aci-nitro intermediate. This intermediate spontaneously cleaves the carbon backbone, splitting the single tetracarboxylate chelator into two separate dicarboxylate iminodiacetic acid products. Neither product can effectively chelate calcium, resulting in the "dumping" of free ions.

Figure 1: The photolysis reaction pathway of DM-nitrophen.[2][4] Absorption of UV light triggers a structural cleavage that destroys the chelation cage, releasing free Calcium.

Part 3: Experimental Protocols

Preparation and Handling

Warning: DM-nitrophen is sensitive to ambient light.[5] All preparation must occur under yellow ( >500 nm) safe-light conditions.

-

Stock Solution: Dissolve DM-nitrophen tetrasodium salt in high-purity water (molecular biology grade) to a concentration of 10–20 mM .

-

pH Adjustment: The affinity is pH-sensitive. Buffer the solution to pH 7.2 using HEPES or MOPS. Avoid phosphate buffers as they precipitate calcium.

-

Quantification: Verify concentration using UV-Vis spectroscopy. Dilute a small aliquot 1:100 and measure Abs at 350 nm. Calculate concentration using Beer’s Law (

).

In Vitro Calibration (Self-Validation Step)

Before applying to cells, validate the "caging" capacity.

-

Mix 100

M DM-nitrophen with 50 -

Expectation: Fluorescence should be low (DM-nitrophen sequesters Ca).

-

Result: Fluorescence should instantaneously spike. If fluorescence is high before the flash, the DM-nitrophen is degraded or saturated.

Cellular Loading and Uncaging Workflow

Because DM-nitrophen binds

-

Loading Strategy: Use whole-cell patch clamp to dialyze the cell with a defined solution containing DM-nitrophen pre-loaded with

(typically 90% saturated). -

Ratio: A common ratio is 10 mM DM-nitrophen : 9 mM

. This buffers resting

Figure 2: Step-by-step experimental workflow for intracellular calcium uncaging using DM-nitrophen.

Part 4: Troubleshooting & Optimization (The "Mg-Lock")

The Problem: DM-nitrophen is an EDTA derivative, meaning it binds

Solution:

-

Pre-loading: Always load DM-nitrophen with

(e.g., 90% saturation) before introducing it to the cell. Since the -

Avoid "Empty" Cage: Never introduce Ca-free DM-nitrophen into a Mg-containing cell if your goal is pure Ca-buffering, as it will simply become a Mg-buffer.

References

-

Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807-816.

-

Zucker, R. S. (1993). The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen. Cell Calcium, 14(2), 87-100.

-

Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30.

Sources

- 1. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. mcb.berkeley.edu [mcb.berkeley.edu]

- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites: mechanism of unidirectional Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mechanistic Guidelines and Protocol for Loading Cells with DM-Nitrophen AM Ester

Executive Summary

DM-nitrophen (DMNP-EDTA) is a highly efficient photolabile chelator engineered for the rapid photorelease of divalent cations with sub-millisecond temporal resolution[1]. While historically developed and marketed as a "caged calcium" probe, the acetoxymethyl (AM) ester loading method introduces a critical biochemical paradigm shift. Because the AM ester enters the cell in an uncomplexed (cation-free) state, its subsequent intracellular binding is dictated entirely by endogenous cation gradients.

This application note provides a comprehensive, step-by-step protocol for loading DM-nitrophen AM, while addressing a crucial physicochemical reality: under physiological conditions, AM-loaded DM-nitrophen functions predominantly as caged magnesium (Mg²⁺), not caged calcium (Ca²⁺) [2].

Mechanistic Paradigm: The Mg²⁺ vs. Ca²⁺ Dichotomy

To design a self-validating experimental system, researchers must understand the causality behind intracellular chelation. DM-nitrophen is an EDTA derivative[2],[3].

-

Pre-photolysis Affinity: The intact chelator has a dissociation constant (Kd) of ~5 nM for Ca²⁺ and ~2.5 µM for Mg²⁺[4],[3].

-

Post-photolysis Affinity: Upon UV illumination (340–360 nm), the molecule is cleaved into iminodiacetic acid photoproducts, dropping its affinity for both cations dramatically to ~3 mM[5],[4].

The AM Loading Caveat: The AM ester form is membrane-permeant, allowing for non-invasive cell loading[5]. However, intracellular esterases cleave the AM groups to yield the free, empty chelator. In a resting mammalian cell, free [Mg²⁺] is approximately 1 mM, whereas free [Ca²⁺] is roughly 100 nM[1],[3]. Because the resting concentration of Mg²⁺ is 10,000 times higher than Ca²⁺, the empty DM-nitrophen overwhelmingly binds endogenous Mg²⁺[1]. Consequently, UV photolysis of AM-loaded DM-nitrophen yields a massive spike in intracellular Mg²⁺[2].

Strategic Alternative for Ca²⁺: If non-invasive AM loading for calcium uncaging is strictly required, NP-EGTA AM is the preferred reagent. Its Kd for Mg²⁺ is 9 mM, preventing physiological Mg²⁺ interference[4],[6]. If DM-nitrophen must be used for Ca²⁺ uncaging due to its superior quantum yield, it must be introduced via patch pipette or microinjection as a pre-formed Ca²⁺ complex[7],[3].

Fig 1: Mechanistic pathway of DM-nitrophen AM ester cleavage and subsequent Mg²⁺ binding in vivo.

Physicochemical Properties of Photolabile Chelators

To facilitate experimental design, the quantitative binding kinetics of DM-nitrophen are compared against NP-EGTA below[4],[6],[3]:

| Property | DM-nitrophen (DMNP-EDTA) | NP-EGTA |

| Base Chelator | EDTA derivative | EGTA derivative |

| Pre-photolysis Ca²⁺ Kd | 5 nM | 80 nM |

| Post-photolysis Ca²⁺ Kd | ~3 mM | >1 mM |

| Pre-photolysis Mg²⁺ Kd | 2.5 µM | 9 mM |

| Primary in vivo AM Application | Caged Mg²⁺ | Caged Ca²⁺ |

| Photolysis Wavelength | 340–360 nm | 340–360 nm |

Experimental Protocol: DM-Nitrophen AM Loading

This protocol outlines the optimal methodology for loading intact cells with DM-nitrophen AM[5].

Materials Required

-

DM-nitrophen AM (DMNP-EDTA AM ester)[5].

-

Anhydrous DMSO (High purity, ≤0.01% water).

-

Pluronic F-127 (20% w/v in DMSO).

-

Physiological buffer (e.g., HBSS or ACSF), strictly free of heavy metals.

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve the lyophilized DM-nitrophen AM in anhydrous DMSO to create a 1–5 mM stock. Add an equal volume of 20% Pluronic F-127 and vortex well.

-

Causality: Water rapidly hydrolyzes AM esters, rendering them membrane-impermeant; anhydrous DMSO prevents this. Pluronic F-127 is a non-ionic surfactant that prevents the highly lipophilic AM ester from precipitating in aqueous buffers, forming micelles that facilitate membrane fusion.

Step 2: Loading Solution Formulation Dilute the DMSO stock into your physiological buffer to achieve a final working concentration of 1–10 µM. Ensure the final DMSO concentration does not exceed 0.1–0.2% to avoid cellular toxicity.

Step 3: Cell Incubation Apply the loading solution to the cells and incubate at 37°C for 30–45 minutes. Protect the samples from all ambient light.

-

Causality: The 37°C temperature optimizes intracellular esterase activity and membrane fluidity. Light protection is mandatory to prevent premature photolysis of the caged compound[6].

Step 4: Washing Phase Remove the loading solution and wash the cells 3 times with dye-free physiological buffer.

-

Causality: Washing removes extracellular AM ester. Failure to do so results in high background noise and extracellular cation uncaging, which confounds intracellular data.

Step 5: De-esterification Phase (Critical Step) Incubate the washed cells in dye-free buffer for an additional 20–30 minutes at room temperature or 37°C.

-

Causality: AM cleavage is not instantaneous. This secondary incubation ensures all intracellular AM groups are fully hydrolyzed, trapping the active chelator inside the cell. Furthermore, esterase cleavage releases formaldehyde and acetic acid byproducts; this wait period allows the cell's internal buffering systems to clear these toxins before the stress of UV photolysis.

Step 6: Photolysis & Validation Co-load the cells with a fluorescent indicator (e.g., Mag-Fluo-4 for Mg²⁺ or Fluo-4 for Ca²⁺) to create a self-validating system[3]. Apply a brief UV flash (340–360 nm) using a xenon flash lamp or a 355 nm laser[4],[6].

Fig 2: Step-by-step experimental workflow for loading cells with DM-nitrophen AM ester.

References

-

[5] DMNP-EDTA (Caged Calcium), AM Ester - Biotium - Cambridge Bioscience. 5

-

[2] Ellis-Davies, G. C. (2006). DM-nitrophen AM is caged magnesium. Cell Calcium, 39(6), 471-473. PubMed. 2

-

[1] Ellis-Davies, G. C. (2007). Useful caged compounds for cell physiology. PMC - NIH. 1

-

[6] Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Thermo Fisher Scientific. 6

-

[3] Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS One. 3

Sources

- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DM-nitrophen AM is caged magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. interchim.fr [interchim.fr]

- 5. DMNP-EDTA (Caged Calcium), AM Ester - Biotium [bioscience.co.uk]

- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - AE [thermofisher.com]

- 7. thomassci.com [thomassci.com]

Application Note: High-Speed Photolytic Control of Intracellular Calcium using DM-Nitrophen in In Vitro Assays

Introduction to Ultra-Fast Calcium Manipulation

Understanding the precise spatiotemporal dynamics of calcium (Ca2+) signaling requires tools capable of manipulating intracellular Ca2+ concentrations ([Ca2+]i) faster than the biological sensors themselves react. DM-nitrophen (also known commercially as DMNP-EDTA) is a photolabile Ca2+ chelator that functions as a "caged" calcium molecule[1].

Upon exposure to near-ultraviolet (UV) light (typically 340–360 nm), the molecule undergoes rapid photochemical cleavage. This event drops its affinity for Ca2+ by approximately 600,000-fold, releasing a burst of free Ca2+ in less than 180 microseconds[2]. This Application Note provides a comprehensive, self-validating guide to designing and executing in vitro Ca2+ release assays using DM-nitrophen, specifically tailored for studying rapid phenomena such as synaptic vesicle fusion and ion channel gating.

Photochemical cleavage of DM-Nitrophen and the subsequent rapid Ca2+ signaling cascade.

Physicochemical Properties & The Magnesium Dilemma

When selecting a caged Ca2+ compound, researchers must balance release kinetics against cation selectivity. DM-nitrophen offers the fastest release kinetics and the largest shift in dissociation constant (Kd) post-photolysis, boasting a quantum yield of 0.18[3]. However, because it is an EDTA derivative, it also binds magnesium (Mg2+) with high affinity (Kd ~ 2.5 µM)[1].

The Causality of Buffer Design: In a typical mammalian cell, resting free [Mg2+]i is approximately 1 mM. If DM-nitrophen is introduced into the cell without being fully saturated by Ca2+, the abundant ambient Mg2+ will rapidly occupy the empty chelator sites[4]. Upon UV flashing, the photolysis will release both Ca2+ and Mg2+, creating a confounding "Mg2+ jump" that can independently alter target enzymes or ion channels[4].

Conversely, alternatives like NP-EGTA have negligible affinity for Mg2+ (Kd ~ 9 mM)[5], but suffer from a slow uncaging time constant (~10.3 ms)[6]. This slow release makes NP-EGTA unsuitable for studying ultra-fast processes like action-potential-driven vesicle release[6]. Therefore, to harness the speed of DM-nitrophen, researchers must employ rigorous stoichiometric pre-loading with Ca2+ to outcompete Mg2+ binding.

Table 1: Comparative Properties of Caged Calcium Compounds

| Property | DM-Nitrophen | NP-EGTA | Nitr-5 |

| Pre-photolysis Ca2+ Kd | 5.0 nM[3] | 80 nM[5] | 145 nM[4] |

| Post-photolysis Ca2+ Kd | 3.0 mM[2] | > 1.0 mM[5] | 6.3 µM[4] |

| Pre-photolysis Mg2+ Kd | 2.5 µM[1] | 9.0 mM[5] | 8.5 mM[3] |

| Quantum Yield | 0.18[4] | 0.20[5] | 0.02[3] |

| Ca2+ Release Time Constant | < 180 µs[2] | ~ 10.3 ms[6] | ~ 300 µs[3] |

Experimental Protocols

To ensure a self-validating system, the following protocols integrate both the preparation of the caged compound and the real-time optical verification of the Ca2+ jump.

End-to-end workflow for DM-Nitrophen loading, photolysis, and signal acquisition.

Protocol 1: Preparation and Equilibration of DM-Nitrophen Solutions

To avoid the Mg2+ artifact, DM-nitrophen must be pre-equilibrated with Ca2+ before introduction into the in vitro system or patched cell[7].

-

Buffer Preparation: Prepare a standard intracellular recording solution lacking MgATP initially. The presence of Mg2+ in the stock buffer will compete with Ca2+ loading. Replace MgATP with NaATP during this step[7].

-

DM-Nitrophen Addition: Dissolve DM-nitrophen to a final concentration of 2 to 10 mM in the intracellular solution.

-

Stoichiometric Ca2+ Loading: Add CaCl2 to achieve a 60–70% saturation of the DM-nitrophen[7]. Scientific Insight: Leaving 30–40% of the cage Ca2+-free provides an intracellular buffer against resting Ca2+ fluctuations, preventing baseline toxicity and premature activation of Ca2+-dependent pathways[7].

-

Indicator Addition: Add a low-affinity fluorescent Ca2+ indicator (e.g., Oregon Green BAPTA-5N at 100-200 µM) to simultaneously monitor the Ca2+ jump[4].

-

Final Adjustment: Adjust the pH to 7.2. Filter the solution through a 0.22 µm syringe filter and backfill the patch pipettes.

Protocol 2: In Vitro Flash Photolysis and High-Speed Detection

-

Cellular Loading: Establish a whole-cell patch-clamp configuration. Allow 5 to 10 minutes for the caged complex and the fluorescent dye to fully diffuse from the pipette into the dendritic arbor or target cellular region[7].

-

Baseline Verification: Record baseline fluorescence to ensure the cell is not experiencing Ca2+ overload prior to photolysis.

-

Photolysis Trigger: Trigger a 1–2 ms pulse from a Xenon arc lamp or a 355 nm UV laser[7]. Ensure the illumination covers the entire field of view or is precisely targeted to the region of interest.

-

Data Acquisition: Simultaneously record the electrophysiological response (e.g., Ca2+-activated K+ currents) and the fluorescence transient. The Ca2+ jump should register as an immediate step-increase in fluorescence[7].

Troubleshooting and System Validation

In Vitro Droplet Calibration (Self-Validation Step): Before proceeding to live-cell experiments, it is critical to validate the uncaging efficiency and buffer capacity.

-

Place a 1 µL droplet of the prepared internal solution (containing DM-nitrophen, Ca2+, and Oregon Green BAPTA-5N) under the microscope objective in a cell-free environment.

-

Deliver a standard UV flash.

-

Analysis: You should observe a sharp, step-like increase in fluorescence. If the fluorescence spikes but immediately decays, it indicates that the released Ca2+ is rapidly rebinding to unphotolyzed DM-nitrophen[3]. This implies the initial Ca2+ loading ratio was too low. Adjust the Ca2+:DM-nitrophen ratio closer to 0.8:1 to achieve a stable step-increase in [Ca2+][3].

References

-

PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]

-

Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - ResearchGate Source: researchgate.net URL:[Link]

-

Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC Source: nih.gov URL:[Link]

-

DMNP-EDTA, NP-EGTA - Interchim Source: interchim.fr URL:[Link]

-

Photolytic Manipulation of[Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons | Journal of Neuroscience Source: jneurosci.org URL:[Link]

Sources

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. annualreviews.org [annualreviews.org]

- 4. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - CH [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

Application Note: DM-nitrophen for High-Speed Presynaptic Calcium Uncaging

[1]

Abstract

This guide details the application of DM-nitrophen , a photolabile calcium chelator, for studying the kinetics of synaptic transmission.[1][2] Unlike slower caged compounds (e.g., NP-EGTA), DM-nitrophen offers sub-millisecond calcium release kinetics, enabling the simulation of action potential-like calcium spikes in presynaptic terminals. This protocol is designed for electrophysiologists and neuroscientists aiming to dissect the calcium dependence of vesicle fusion, determine the cooperativity of calcium sensors (e.g., Synaptotagmin), and investigate short-term plasticity mechanisms.

Introduction & Mechanism of Action

The "Calcium Spike" Generator

DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid) is an EDTA derivative modified with a photolabile nitrobenzyl group. Its utility in synaptic physiology stems from a dramatic change in calcium affinity upon ultraviolet (UV) photolysis.

-

Pre-Photolysis (Dark State): DM-nitrophen acts as a high-affinity calcium buffer (

), tightly sequestering calcium ions. -

Post-Photolysis (Active State): Upon absorption of UV light (~350 nm), the molecule cleaves, and the resulting photoproducts have a low affinity for calcium (

). -

The Result: The bound calcium is instantly released, generating a concentration jump (spike) from resting levels (~100 nM) to micromolar levels (>100 µM) within microseconds.

The Magnesium Caveat (Critical)

Unlike EGTA-based cages (e.g., NP-EGTA), DM-nitrophen is an EDTA derivative and possesses a significant affinity for Magnesium (

-

Implication: If DM-nitrophen is introduced into the cell without Calcium, it acts as "Caged Magnesium."[3] Photolysis will release

, not -

Solution: For calcium uncaging, DM-nitrophen must be loaded into the pipette as a Calcium-complex (e.g., 10 mM DM-nitrophen + 4-9 mM

). Since the affinity for

Mechanism Diagram

Figure 1: Upon UV absorption, DM-nitrophen cleaves, drastically reducing its affinity for Calcium and releasing it into the cytosol.[3][4] Note the potential for post-flash Magnesium interference.

Applications in Synaptic Transmission[1][5][6]

Dissecting Vesicle Fusion Kinetics

By bypassing Voltage-Gated Calcium Channels (VGCCs), DM-nitrophen allows researchers to:

-

Determine Calcium Sensitivity: Plot the rate of release (EPSC amplitude or Capacitance jump) against intracellular Calcium concentration (

) to derive the Hill coefficient of the calcium sensor. -

Measure Synaptic Delay: Quantify the time between the Calcium rise and the onset of fusion, isolating the kinetics of the fusion machinery from channel gating kinetics.

Presynaptic "Calcium Clamp"

In small terminals (e.g., Calyx of Held, Cortical Boutons), DM-nitrophen can clamp

Experimental Protocol

Reagents & Equipment

-

Caged Compound: DM-nitrophen (Salt form for patch pipettes).[5]

-

Dye: Low-affinity Calcium indicator (e.g., OGB-5N, Fura-2FF, or Fura-6F). Note: High-affinity dyes like Fura-2 will saturate immediately upon uncaging.

-

Light Source: UV Flash Lamp (Xenon) or pulsed Laser (Nd:YAG 355 nm).

-

Optics: Quartz optics are preferred for UV transmission; standard glass objectives may attenuate the signal significantly.

Internal Solution Preparation (The "Recipe")

The ratio of DM-nitrophen to

| Component | Concentration | Purpose |

| DM-nitrophen | 5 - 10 mM | The caged chelator.[6] |

| CaCl₂ | 4 - 9 mM | Loads the cage. 40-90% saturation recommended. |

| Low-Affinity Dye | 100 - 200 µM | e.g., OGB-5N ( |

| ATP / GTP | Standard | Metabolic support (Mg-ATP can be used, but keep total Mg low). |

| Buffer (HEPES) | 40 - 50 mM | Critical: Photolysis releases protons. High buffering capacity is required to prevent acidification. |

Calculation Note: To calculate free

Step-by-Step Workflow

Phase 1: Loading

-

Establish Whole-Cell configuration on the presynaptic terminal or soma.[5]

-

Allow 10-20 minutes for diffusional equilibration. The large DM-nitrophen molecule diffuses slower than ions.

-

Monitor resting fluorescence. If it rises uncontrollably, the cell may be overloaded with Calcium (check pipette solution ratio).

Phase 2: Calibration (In Vivo)

Before the experiment, you must establish the dynamic range of your dye in the specific cellular environment.

-

Measure

: Fluorescence at resting state. -

Measure

: Often obtained at the end of the experiment by photolyzing the entire cage content or using a separate "high Ca" internal solution patch. -

Measure

: Obtained using a separate "zero Ca" (EGTA only) internal solution patch.

Phase 3: Uncaging & Recording

-

Set the patch-clamp amplifier to Voltage Clamp (measure EPSCs) or Lock-in mode (measure Capacitance,

). -

Trigger the UV Flash (100 µs - 1 ms duration).

-

Simultaneously acquire:

-

Fluorescence trace: To calculate the

step size. -

Electrophysiological trace: To measure the synaptic response.[1]

-

Experimental Setup Diagram

Figure 2: Schematic of the optical and recording setup. The UV pulse triggers uncaging while the PMT monitors calcium levels and the amplifier records synaptic events.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High Resting Calcium | Incorrect DM-nitrophen:Ca ratio or degradation of the cage. | Increase the DM-nitrophen concentration relative to |

| No Release Detected | "Caged Magnesium" effect.[7] | Ensure |

| Post-Flash "Sag" | Re-equilibration with Mg or native buffers. | This is intrinsic to DM-nitrophen. Analyze the peak response immediately (< 5 ms) after the flash. For sustained release, use NP-EGTA. |

| Acidification | Protons released during photolysis. | Increase HEPES concentration to 40-50 mM in the internal solution. |

References

-

Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1][8] Photolabile chelators for the rapid photorelease of divalent cations.[3] Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

-

Delaney, K. R., & Zucker, R. S. (1990). Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse.[1] The Journal of Physiology, 426, 473–498. [Link]

-

Faas, G. C., Karacs, K., & Vergara, J. L. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]

-

Schneggenburger, R., & Neher, E. (2000). Intracellular calcium dependence of transmitter release rates at a fast central synapse. Nature, 406(6798), 889–893. [Link]

-

Ellis-Davies, G. C. (2007).[3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][9] Nature Methods, 4(8), 619–628. [Link]

Sources

- 1. mcb.berkeley.edu [mcb.berkeley.edu]

- 2. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.math.princeton.edu [web.math.princeton.edu]

- 9. researchgate.net [researchgate.net]

Application Note: High-Resolution Dissection of Exocytosis Kinetics Using DM-Nitrophen Photolysis

Executive Summary

This guide details the protocol for measuring the kinetics of calcium-triggered exocytosis with sub-millisecond resolution. Unlike slow perfusion methods, flash photolysis of DM-nitrophen (a caged calcium chelator) allows researchers to instantaneously elevate intracellular calcium (

Key Advantage: DM-nitrophen possesses a unique high-affinity state (

Mechanistic Principles

The Chemical Trigger

DM-nitrophen is an EDTA derivative. Its efficacy stems from a specific photochemical property: it binds

The Magnesium Caveat:

Unlike NP-EGTA, DM-nitrophen binds

-

Implication: Upon photolysis, DM-nitrophen releases both

and -

Solution: The protocol below utilizes a specific "loading ratio" of

to DM-nitrophen to ensure the released species is predominantly Calcium, or accounts for Mg-displacement transients.

Mechanism Diagram

The following diagram illustrates the photochemical uncaging and subsequent synaptic vesicle fusion.

Figure 1: Photochemical pathway of DM-nitrophen. The UV flash cleaves the chelator, reducing affinity and releasing calcium to bind synaptic sensors.

Experimental Infrastructure

Hardware Requirements

| Component | Specification | Purpose |

| Patch Clamp Amplifier | Low-noise (e.g., HEKA EPC10, Axon MultiClamp) | High-resolution capacitance ( |

| Light Source | Xenon Flash Lamp or UV Laser (355 nm) | Delivers high-energy UV pulse (< 1 ms duration). |

| Microscope | Inverted with Quartz optics | Quartz is essential to prevent UV absorption by glass. |

| Detector | Photodiode / PMT | To record the exact timing and profile of the flash. |

Signal Flow Diagram

Figure 2: Signal flow. The computer triggers the flash while simultaneously recording membrane admittance changes via the amplifier.

Protocol: Solution Preparation & Loading

Critical Step: The ratio of Total Calcium (

Internal Pipette Solution

Prepare the following intracellular solution. Keep on ice and protect from light.

| Reagent | Concentration | Function |

| DM-nitrophen | 10 mM | The cage. |

| 5 mM | Loads the cage to 50% saturation. | |

| Cs-Glutamate | 100 mM | Main salt (Cs blocks K+ channels). |

| TEA-Cl | 20 mM | Blocks voltage-gated K+ channels. |

| Mg-ATP | 2 mM | Fuel for priming (See Note A). |

| GTP | 0.3 mM | Maintenance of G-protein signaling. |

| Furaptra (Mag-Fura-2) | 0.1 - 0.5 mM | Low-affinity dye for calibration. |

| HEPES | 40 mM | pH buffering (pH 7.2). |

Note A (The Mg Balance): Since DM-nitrophen binds Mg, adding Mg-ATP can be tricky. However, ATP requires Mg to be biologically active. The high concentration of DM-nitrophen (10 mM) usually buffers the Mg from the ATP. The 50% Ca-loading ensures that upon patch rupture, the cell is not flooded with free Ca (which would cause immediate run-down).

Dye Selection for Validation

-

Do NOT use Fura-2: It has a

of ~200 nM. It will saturate immediately upon the flash. -

Use Furaptra (Mag-Fura-2):

µM.[1] This dye is linear in the range of the flash-induced jump (10–100 µM), allowing accurate quantification of the stimulus.

Protocol: Execution & Recording

Step 1: Whole-Cell Configuration

-

Establish a G

seal. -

Break-in to whole-cell mode.

-

Wait 2–4 minutes: Allow the bulky DM-nitrophen molecule to diffuse from the pipette into the cell cytosol. Monitor Series Resistance (

); it must be stable (< 10 M

Step 2: Phase Calibration (Lindau-Neher)

-

In the amplifier software (e.g., Patchmaster), activate the "Sine+DC" or "Lock-in" module.

-

Apply a sine wave (1000 Hz, 20–50 mV peak-to-peak).

-

Perform Phase Optimization : Adjust the phase angle so that changes in Series Resistance (

) do not affect the Capacitance (

Step 3: The Flash Protocol

-

Start the recording. Collect 1 second of baseline.

-

Trigger the Flash: Delivers a 1 ms pulse of UV light.

-

Observation:

-

Artifact: You will see a brief electrical artifact from the discharge.

- Jump: Immediately following the artifact, the capacitance trace should rise exponentially.

-

Fluorescence: The Furaptra signal should step up instantly.

-

Data Analysis & Interpretation

Calculating the Calcium Step

Use the Furaptra fluorescence ratio (

Kinetic Decomposition

Fit the capacitance rise (

| Component | Time Constant ( | Physiological Meaning |

| Fast Burst | 1 – 10 ms | Fusion of the Readily Releasable Pool (RRP) . Vesicles docked and primed at the membrane.[2] |

| Slow Burst | 50 – 500 ms | Fusion of the Reserve Pool . Vesicles that must be recruited and primed before fusion.[2] |

Troubleshooting & Validation (Self-Validating Systems)

Issue: "Loading Transient"

Symptom: Secretion starts immediately upon break-in, before the flash.

Cause: DM-nitrophen is binding cytosolic Mg, displacing the pre-loaded Ca.

Fix: Reduce the Ca-loading ratio in the pipette (e.g., 2 mM

Issue: No Capacitance Jump

Validation Check: Look at the Furaptra trace.

-

If Furaptra signal rises but

is flat: The flash worked, but the cell's secretory machinery is washed out or inhibited. Check GTP/ATP levels. -

If Furaptra signal is flat: The flash failed, or the DM-nitrophen is fully saturated/degraded. Replace the internal solution.

References

-

Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][4] Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575. Link

-

Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. Link

-

Xu, T., Binz, T., Niemann, H., & Neher, E. (1998). Multiple kinetic components of exocytosis distinguished by neurotoxin sensitivity. Nature Neuroscience, 1(3), 192-200. Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][5] Nature Methods, 4(10), 807-816. Link

Sources

- 1. Mag-Fura-2 (Furaptra) exhibits both low (microM) and high (nM) affinity for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcb.berkeley.edu [mcb.berkeley.edu]

Advanced Application Note: Spatiotemporal Control of Intracellular Calcium Dynamics using DM-Nitrophen

Introduction & Scientific Rationale

The precise spatiotemporal regulation of intracellular calcium ([Ca²⁺]ᵢ) is fundamental to investigating excitation-secretion coupling, synaptic transmission, and ion channel gating. While traditional methods like ionophores or patch-pipette dialysis alter [Ca²⁺]ᵢ globally and slowly, photolabile Ca²⁺ chelators ("caged calcium") allow researchers to manipulate [Ca²⁺]ᵢ with microsecond temporal precision and sub-micrometer spatial resolution.

Among commercially available caged compounds, DM-nitrophen stands out for its exceptionally high pre-photolysis affinity for Ca²⁺ and its dramatic drop in affinity upon ultraviolet (UV) or two-photon illumination. This Application Note details the physicochemical mechanisms, critical experimental design choices, and a validated protocol for utilizing DM-nitrophen in whole-cell patch-clamp configurations.

Mechanism of Action & Photophysical Properties

DM-nitrophen is a photolabile derivative of EDTA. In its unphotolyzed state, it binds Ca²⁺ with an affinity (

Crucially, these photoproducts possess a

Photolytic cleavage pathway of DM-nitrophen releasing intracellular calcium.

Experimental Design: Causality & Critical Parameters

To design a self-validating and artifact-free experiment, researchers must understand the chemical limitations of DM-nitrophen. The following parameters dictate experimental success:

The Magnesium Interference Problem (Caged Mg²⁺ vs. Caged Ca²⁺)

Because DM-nitrophen is EDTA-based, it does not perfectly discriminate between Ca²⁺ and Mg²⁺. It binds Mg²⁺ with a

-

Design Rule: Intracellular solutions must be rigorously Mg²⁺-free. Furthermore, using the AM-ester form of DM-nitrophen to load intact cells is highly discouraged; due to high native intracellular Mg²⁺ and low resting Ca²⁺, DM-nitrophen-AM effectively functions as "caged Mg²⁺"[4]. Whole-cell patch-clamp dialysis is the mandatory delivery method.

Shaping the Calcium Transient: Pulse vs. Step Dynamics

The kinetic profile of the uncaged Ca²⁺ transient is dictated by the stoichiometric ratio of total DM-nitrophen to total Ca²⁺ in the pipette[2].

-

The "Pulse" (Excess Chelator): If DM-nitrophen is loaded at a 2:1 ratio to Ca²⁺, the photolyzed Ca²⁺ will rapidly rebind to the unphotolyzed excess chelator. This creates a brief, spike-like transient mimicking an action potential.

-

The "Step" (Equimolar): If the ratio is close to 1:1, there is minimal free chelator available for rebinding. Photolysis results in a sustained, step-like elevation in [Ca²⁺]ᵢ, ideal for studying steady-state kinetics of Ca²⁺-binding proteins[2].

Fluorescent Indicator Selection

To accurately track the rapid uncaging kinetics (which can reach release rates of 40 kHz[3]), a low-affinity fluorescent dye such as Oregon Green BAPTA-5N (OGB-5N) or Fluo-4FF must be used. High-affinity dyes (like Fura-2) will instantly saturate and act as exogenous buffers, artificially blunting the amplitude and slowing the decay of the Ca²⁺ transient[5].

Data Presentation: Chelator Comparison

The following table summarizes why DM-nitrophen is preferred for two-photon applications requiring massive affinity shifts, compared to EGTA-based alternatives.

Table 1: Photophysical Properties of Common Caged Calcium Compounds

| Chelator | Pre-photolysis | Post-photolysis | Mg²⁺ Affinity ( | 2-Photon Cross-Section (730 nm) |

| DM-Nitrophen | 5 nM[1] | 3 mM[1] | ~25 µM[3] | ~0.013 GM[6] |

| NP-EGTA | 80 nM[7] | 1 mM[7] | 9 mM[3] | Negligible[6] |

| Nitr-5 | 145 nM[5] | 6.3 µM[5] | 8.5 mM[5] | N/A |

Step-by-Step Protocol: Whole-Cell Uncaging Workflow

Step-by-step experimental workflow for DM-nitrophen calcium uncaging.

Phase 1: Reagent Preparation (The Self-Validating Matrix)

-

Prepare the Base Intracellular Solution: Mix 120 mM Cs-glutamate (or K-gluconate depending on target currents), 20 mM HEPES, and 20 mM TEA-Cl (to block Ca²⁺-activated K⁺ currents if studying pure exocytosis)[8]. Adjust pH to 7.2.

-

Exclude Magnesium: Ensure no MgCl₂ or Mg-ATP is added. Use Na₂-ATP or Tris-ATP to maintain cellular viability[3].

-

Add Caged Complex & Dye: Add 2 mM Na₄-DM-nitrophen, 1.5 mM CaCl₂, and 100 µM OGB-5N[5].

-

Causality Check: This 2:1.5 ratio ensures that >99% of the DM-nitrophen is bound to Ca²⁺, yielding a resting free [Ca²⁺]ᵢ of ~1–3 µM before photolysis[5].

-

-

Light Protection: Wrap all tubes and syringes in aluminum foil. DM-nitrophen is highly sensitive to ambient light.

Phase 2: Cell Loading and Equilibration

-

Obtain a gigaseal and rupture the membrane to establish the whole-cell patch-clamp configuration.

-

Dialysis Window: Wait exactly 5 to 10 minutes[9]. This allows the large DM-nitrophen-Ca²⁺ complexes and the OGB-5N dye to physically diffuse from the patch pipette and equilibrate throughout the soma and dendritic arbors.

Phase 3: Calibration and Uncaging

-

Baseline Validation (Trustworthiness Check): Prior to uncaging, measure the baseline fluorescence of OGB-5N.

-

Troubleshooting: If the baseline fluorescence is saturating, the DM-nitrophen was either prematurely photolyzed by ambient room light, or trace Mg²⁺ contamination in your water displaced the Ca²⁺. Discard the aliquot.

-

-

Deliver the Photolytic Stimulus:

-

For Global Uncaging: Trigger a Xenon UV flash lamp (350 nm) coupled to the epifluorescence port. A 1 ms flash typically photolyzes 10-20% of the cage.

-

For Localized Uncaging: Park a femtosecond Ti:Sapphire laser tuned to 730 nm over the target synapse or microdomain. The two-photon focal volume (~0.5 fL) ensures Ca²⁺ is only released exactly at the region of interest[3].

-

-

Data Acquisition: Simultaneously record the electrophysiological response (e.g., EPSCs, vesicular capacitance jumps) and the optical Ca²⁺ transient.

Data Presentation: Expected Calcium Yields

The amplitude of the resulting Ca²⁺ transient is mathematically predictable based on the flash intensity (percentage of photolysis).

Table 2: Estimated Free [Ca²⁺]ᵢ based on Photolysis Yield (Assuming 2 mM Cage, 1.5 mM Ca²⁺)

| Photolysis Yield (%) | Estimated Peak Free[Ca²⁺]ᵢ | Physiological Application |

| 0% (Resting) | ~1.5 µM | Baseline monitoring |

| 10% (Mild Flash) | ~10 - 15 µM | Mimicking single action potential microdomains |

| 50% (Strong Flash) | ~100 - 150 µM | Triggering synchronous vesicular exocytosis[10] |

| 100% (Full Cleavage) | > 500 µM | Studying saturation kinetics of low-affinity sensors |

References

-

Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons Journal of Neuroscience [Link]

-

Photochemical Manipulation of Divalent Cation Levels Annual Reviews [Link]

-

Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging PLOS / PMC [Link]

-

Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Biophysical Journal / PMC [Link]

- Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium Google P

-

Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction Journal of Physiology / PubMed [Link]

-

Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure Cold Spring Harbor Protocols / PubMed [Link]

-

Photolysis of Caged Calcium in Femtoliter Volumes Using Two-Photon Excitation Biophysical Journal / ResearchGate[Link]

-

CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN STIMULATES TRANSMITTER RELEASE AT SQUID GIANT SYNAPSE Journal of Physiology / Berkeley[Link]

-

Increased Ca2+ leak and spatiotemporal coherence of Ca2+ release in cardiomyocytes during β-adrenergic stimulation Journal of Physiology / PMC[Link]

-

DM-nitrophen AM is caged magnesium Cell Calcium / ResearchGate [Link]

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. annualreviews.org [annualreviews.org]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents [patents.google.com]

- 8. mcb.berkeley.edu [mcb.berkeley.edu]

- 9. Increased Ca2+ leak and spatiotemporal coherence of Ca2+ release in cardiomyocytes during β-adrenergic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Phototoxicity in DM-nitrophen Uncaging

Subject: Optimization of DM-nitrophen Photolysis for Live-Cell Calcium Imaging Ticket ID: DM-NP-PHOTO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Core Directive: The Physics of Survival

Minimizing phototoxicity is not about "using less light"; it is about maximizing the Quantum Efficiency (QE) to Toxicity Ratio . DM-nitrophen (DMNP) is a high-affinity cage (

To succeed, you must move from "continuous blasting" to "precision striking."

The "Illumination Overhead" Principle

Most phototoxicity does not occur during data acquisition; it occurs during shutter latency . If your shutter takes 20ms to open/close but your camera exposure is 10ms, you are dosing the sample with 300% of the necessary UV radiation.

Immediate Action: Switch from software-controlled shutters to TTL-triggered solid-state illumination (LEDs or modulated lasers). This ensures the sample is lit only when the camera sensor is integrating photons.

Experimental Protocol: The "Safe Uncaging" Workflow

This protocol is designed to validate cell health before you commit to an expensive uncaging time-course.

Phase A: Buffer Engineering (The ROS Shield)

Standard Tyrode’s or ACSF buffers are insufficient for UV uncaging. You must supplement with a scavenger cocktail.

| Component | Concentration | Role | Mechanism |

| Trolox | 250 µM - 500 µM | Primary Scavenger | Water-soluble Vitamin E analog; halts lipid peroxidation chains. |

| Ascorbic Acid | 200 µM - 500 µM | Mitotic Protector | Specifically protects against UV-induced mitotic arrest. Warning: >1mM is cytotoxic. |

| Glutathione (GSH) | 1 mM | Cytosolic Buffer | Replenishes endogenous thiol pools depleted by UV exposure. |

Critical Note: Prepare Trolox stock (100 mM) in ethanol. Prepare Ascorbate fresh in water; it oxidizes rapidly (turns yellow).

Phase B: Loading & Dark Toxicity Check

DM-nitrophen binds

-

Load: 5–10 µM DM-nitrophen-AM for max 30 mins at room temperature.

-

Wash: 20 mins wash to allow de-esterification.

-

Dark Control: Image a loaded field without UV. If cells bleb or round up within 10 mins, your loading concentration is toxic. Reduce to 2 µM.

Phase C: The Flash Photolysis Setup

Do not use continuous UV arc lamps. Use a flash lamp or pulsed laser.

-

Wavelength: 350-365 nm is peak absorption. 405 nm works but requires higher power (lower absorption cross-section), paradoxically increasing heating/toxicity. Stick to 365 nm .

-

Pulse Duration: 1–5 ms pulses are superior to continuous illumination.

-

Synchronization: Trigger the UV pulse to occur during the "dead time" of your imaging camera (if using a frame-transfer CCD) or strictly synchronized with the exposure (sCMOS).

Visualization: Experimental Logic & Setup

Diagram 1: The Optimized Hardware Path

This diagram illustrates the TTL-triggered signal flow required to eliminate "Illumination Overhead."

Caption: Figure 1. Hardware synchronization flow. The Master Trigger ensures UV exposure occurs only during valid acquisition windows, eliminating unnecessary phototoxicity.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow when experiments fail.

Caption: Figure 2. Diagnostic logic tree for isolating sources of toxicity versus experimental failure.

Troubleshooting & FAQ

Q1: I see a calcium rise, but the baseline never recovers. Is this phototoxicity?

A: Not necessarily. This is a classic artifact of DM-nitrophen. Unlike NP-EGTA, the photoproducts of DM-nitrophen (iminodiacetic acid derivatives) have a lower affinity for

Q2: Why does my "Uncaging" trigger a response even in -free buffer?

A: DM-nitrophen is often loaded as a complex with

Q3: Can I use 405 nm lasers instead of 365 nm?

A: You can, but it is risky. The absorption of DM-nitrophen at 405 nm is significantly lower than at 350 nm. To get the same release, you must increase laser power by ~5-10x. This increases thermal deposition and can cause "thermal lensing" or direct heat damage to the cell, which looks like phototoxicity. Recommendation: Stick to 365 nm or 375 nm high-power LEDs for the sweet spot of efficiency vs. energy deposition.

Q4: My cells die during the "focusing" phase before the experiment starts.

A: You are likely using the same light path for fluorescence excitation (GFP/Fluo-4) and uncaging. Even "blue" excitation light (488 nm) can have trace UV components if not heavily filtered, or your 488 nm intensity is simply too high, generating ROS before the main event. Fix: Use a "shutter-closed" focusing mode or extremely low light (ND 2.0 filter) for finding cells.

References

-

Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575.

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807–816.

-

Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. (Source for Ascorbate/Trolox concentrations).[3][4][5]

-

Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4).

Sources

- 1. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

dealing with magnesium interference with DM-nitrophen

Welcome to the Technical Support Center for advanced photopharmacology and electrophysiology. As a Senior Application Scientist, I frequently consult with researchers facing a complex artifact in calcium (Ca²⁺) imaging: magnesium (Mg²⁺) interference during DM-nitrophen uncaging.

Because DM-nitrophen is a photolabile chelator that binds both Ca²⁺ and Mg²⁺, UV photolysis in a physiological intracellular environment often triggers an unintended Mg²⁺ spike alongside the desired Ca²⁺ transient. This guide provides the mechanistic causality behind this interference and field-proven, self-validating protocols to eliminate it.

FAQ: The Mechanism of Mg²⁺ Interference